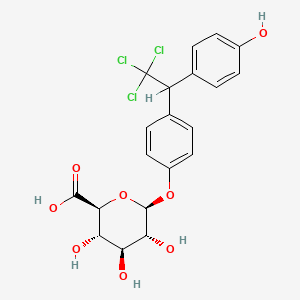
beta-D-Glucopyranosiduronic acid, 4-(2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl)phenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Glucopyranosiduronic acid, 4-(2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl)phenyl: is a complex organic compound that belongs to the class of glucuronides. Glucuronides are compounds that result from the conjugation of glucuronic acid with other substances, often aiding in the detoxification and excretion of various compounds in biological systems. This particular compound is notable for its unique structure, which includes a trichloro-substituted phenyl group and a hydroxyphenyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranosiduronic acid, 4-(2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl)phenyl typically involves multiple steps:
Formation of the Glucuronide Moiety: This can be achieved through the reaction of glucuronic acid with the appropriate phenolic compound under acidic or enzymatic conditions.
Introduction of the Trichloroethyl Group: This step involves the chlorination of the phenyl group using reagents such as trichloroacetyl chloride in the presence of a base.
Coupling of the Hydroxyphenyl Group: The final step involves the coupling of the hydroxyphenyl group to the glucuronide moiety, often using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the trichloroethyl group, potentially converting it to a less chlorinated form.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification.
Major Products:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Partially or fully dechlorinated derivatives.
Substitution: Esters or ethers of the original compound.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis, particularly in the formation of glucuronide conjugates.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its role in the detoxification processes in biological systems.
- Used in studies related to enzyme-substrate interactions, particularly with glucuronidases.
Medicine:
- Explored for its potential therapeutic applications, including its role in drug metabolism and excretion.
- Studied for its anti-inflammatory and antioxidant properties.
Industry:
- Utilized in the production of pharmaceuticals and other bioactive compounds.
- Employed in the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism of action of beta-D-Glucopyranosiduronic acid, 4-(2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl)phenyl involves its interaction with various molecular targets and pathways:
Enzyme Interaction: The compound can act as a substrate for glucuronidase enzymes, leading to its hydrolysis and the release of the active phenolic compound.
Detoxification Pathways: It participates in detoxification pathways by conjugating with toxic substances, enhancing their solubility and excretion.
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, contributing to its antioxidant properties.
類似化合物との比較
Baicalin: A flavonoid glucuronide with similar antioxidant and anti-inflammatory properties.
Wogonoside: Another glucuronide derived from wogonin, known for its anti-inflammatory effects.
4-Methylumbelliferyl-beta-D-glucuronide: A synthetic glucuronide used in enzymatic assays.
Uniqueness:
- The presence of the trichloroethyl group distinguishes beta-D-Glucopyranosiduronic acid, 4-(2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl)phenyl from other glucuronides, potentially enhancing its reactivity and biological activity.
- Its unique structure allows for specific interactions with enzymes and other molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
79639-30-8 |
|---|---|
分子式 |
C20H19Cl3O8 |
分子量 |
493.7 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H19Cl3O8/c21-20(22,23)13(9-1-5-11(24)6-2-9)10-3-7-12(8-4-10)30-19-16(27)14(25)15(26)17(31-19)18(28)29/h1-8,13-17,19,24-27H,(H,28,29)/t13?,14-,15-,16+,17-,19+/m0/s1 |
InChIキー |
OATYJDUKBMQSPY-KUIQUDTGSA-N |
異性体SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(Cl)(Cl)Cl)O |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(Cl)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14426552.png)
![Lithium, [diazo(trimethylsilyl)methyl]-](/img/structure/B14426566.png)

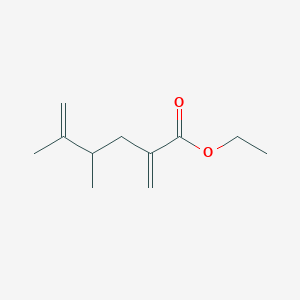
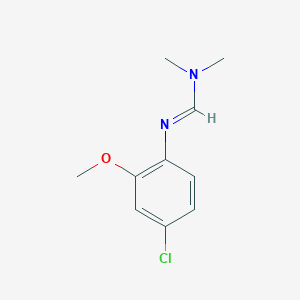
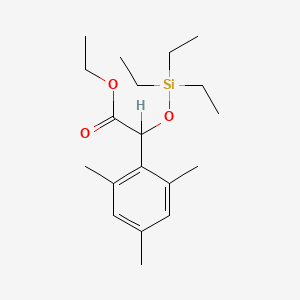
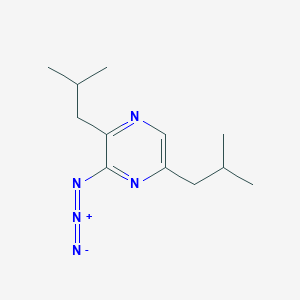
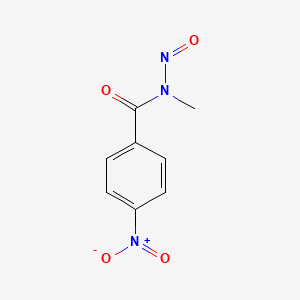
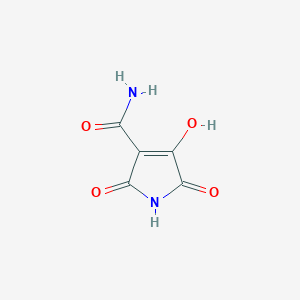

![4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B14426609.png)
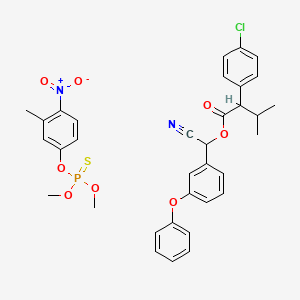

![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14426623.png)
